

Benzyl-PEG7-acid molecular weight and CAS number

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Compound of Interest

Compound Name: Benzyl-PEG7-acid

Cat. No.: B11934107

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An In-depth Technical Guide to Benzyl-PEG7-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties, applications, and relevant experimental protocols for **Benzyl-PEG7-acid**, a heterobifunctional linker commonly employed in pharmaceutical research and drug development.

Core Data Presentation

The following table summarizes the key quantitative data for **Benzyl-PEG7-acid** and its closely related analogues. This allows for a clear comparison of their properties.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	CAS Number
Benzyl-PEG7-acid	C22H36O9	444.54	Not Available
Benzyl-PEG2-acid	C11H14O4	210.23	93206-09-8[1]
Benzyl-PEG3-acid	C13H18O5	254.27	91842-53-4[2]
Benzyl-PEG7-alcohol	C21H36O8	416.51	423763-19-3[3][4]
Benzyl-PEG7-azide	C21H35N3O7	441.53	868594-42-7[5]

Experimental Protocols

Benzyl-PEG7-acid is frequently utilized as a linker in the synthesis of bioconjugates, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The carboxylic acid group can be activated to react with primary amines on proteins or other molecules. Below is a general, yet detailed, experimental protocol for the conjugation of a PEG acid to an amine-containing molecule using EDC/NHS chemistry. This protocol can be adapted for **Benzyl-PEG7-acid**.

Protocol for Amine Conjugation using EDC/NHS Chemistry

Materials:

- **Benzyl-PEG7-acid**
- Amine-containing molecule (e.g., protein, peptide)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
- Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Desalting column or dialysis equipment for purification

Procedure:

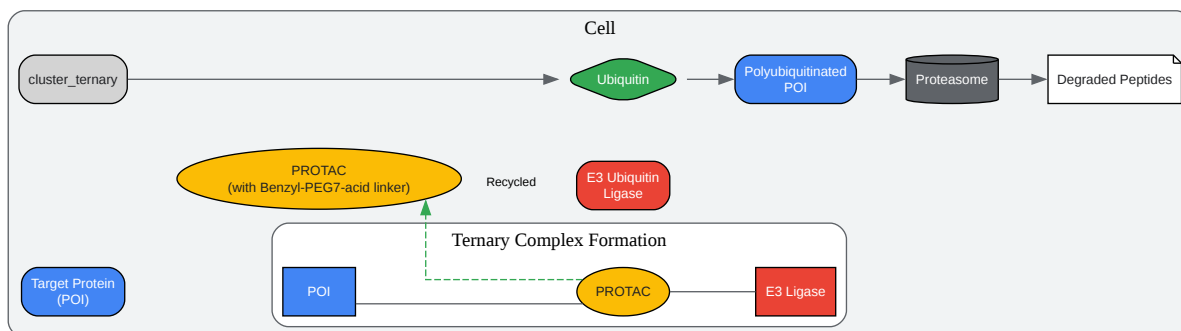
- Reagent Preparation:
 - Dissolve **Benzyl-PEG7-acid** in DMF or DMSO to a stock concentration of 10-50 mM.

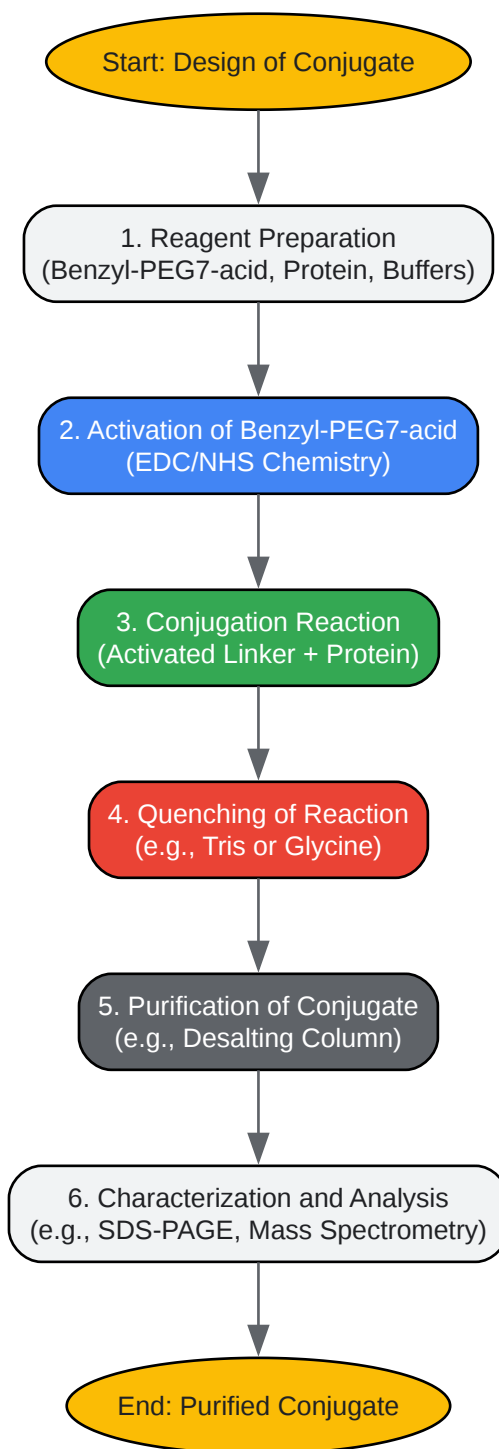
- Prepare fresh stock solutions of EDC (e.g., 100 mg/mL in water or activation buffer) and NHS (e.g., 100 mg/mL in water or activation buffer) immediately before use.
- Dissolve the amine-containing molecule in the conjugation buffer to the desired concentration.
- Activation of Carboxylic Acid:
 - In a reaction vessel, add the **Benzyl-PEG7-acid** solution.
 - Add a molar excess of EDC and NHS to the **Benzyl-PEG7-acid** solution. A typical molar ratio is 1:2:2 (Acid:EDC:NHS).
 - Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring to form the NHS-ester intermediate. The reaction is most efficient at a pH of 4.5-7.2.
- Conjugation to Amine:
 - Add the activated **Benzyl-PEG7-acid** (NHS-ester) solution to the solution of the amine-containing molecule. The reaction of the NHS-ester with the primary amine is most efficient at a pH of 7-8.
 - The molar ratio of the activated linker to the amine-containing molecule should be optimized for the desired degree of labeling. Ratios can range from a slight excess to a large excess of the linker.
 - Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching of Reaction:
 - Add the quenching buffer (e.g., Tris-HCl or glycine) to the reaction mixture to a final concentration of 20-50 mM.
 - Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-ester.
- Purification:

- Remove the excess, unreacted linker and byproducts by using a desalting column, dialysis, or size-exclusion chromatography, depending on the properties of the final conjugate.

Mandatory Visualizations

The following diagrams illustrate key concepts relevant to the application of **Benzyl-PEG7-acid**.





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